![molecular formula C15H26N2O3Si B14293711 2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) CAS No. 114022-31-0](/img/structure/B14293711.png)
2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is a complex organosilicon compound It features a silanetriol core bonded to three ethan-1-ol groups and a pyridin-3-ylmethylideneamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) typically involves the following steps:
Formation of the Pyridin-3-ylmethylideneamino Propyl Group: This step involves the condensation of pyridine-3-carbaldehyde with 3-aminopropyltriethoxysilane under acidic conditions to form the Schiff base.
Hydrolysis and Condensation: The Schiff base is then hydrolyzed and condensed with triethanolamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The silanetriol core can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with chlorosilanes or alkoxysilanes under anhydrous conditions are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various siloxane derivatives.
Scientific Research Applications
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) exerts its effects involves its ability to form stable complexes with metal ions. The pyridin-3-ylmethylideneamino group acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-Trihydroxyethylsilane: Similar structure but lacks the pyridin-3-ylmethylideneamino group.
3-Aminopropyltriethoxysilane: Contains the aminopropyl group but lacks the triethanolamine moiety.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the silanetriol core.
Uniqueness
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is unique due to its combination of a silanetriol core with a pyridin-3-ylmethylideneamino group. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable metal complexes, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
114022-31-0 |
|---|---|
Molecular Formula |
C15H26N2O3Si |
Molecular Weight |
310.46 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)-[3-(pyridin-3-ylmethylideneamino)propyl]silyl]ethanol |
InChI |
InChI=1S/C15H26N2O3Si/c18-6-10-21(11-7-19,12-8-20)9-2-5-17-14-15-3-1-4-16-13-15/h1,3-4,13-14,18-20H,2,5-12H2 |
InChI Key |
YLUURGBAPGDZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NCCC[Si](CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


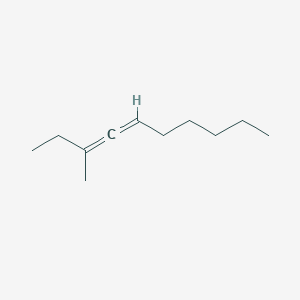


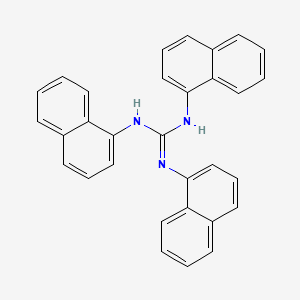
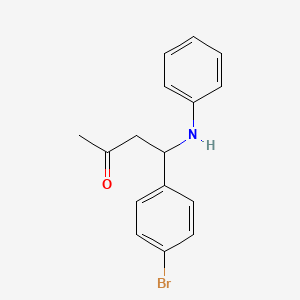
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
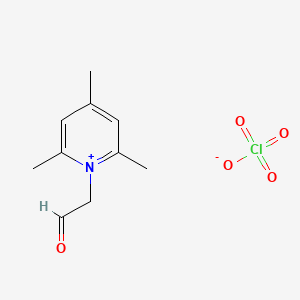
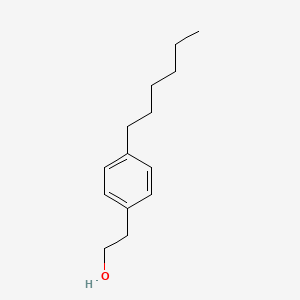
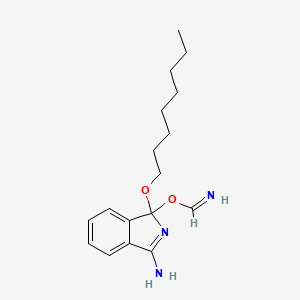

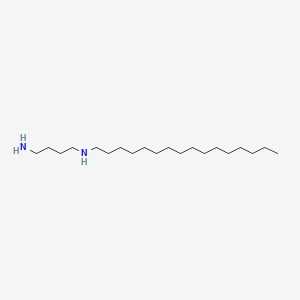
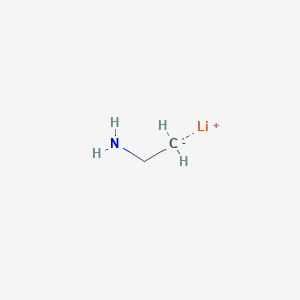
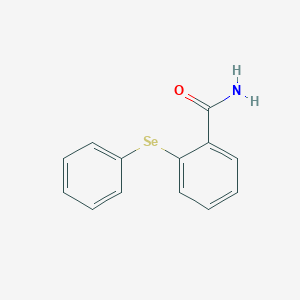
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
